molecular formula C14H12N2O3S B5739574 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol

4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol

Cat. No.: B5739574
M. Wt: 288.32 g/mol
InChI Key: SXRZRHXMBKQFDZ-UHFFFAOYSA-N
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Description

4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol is a complex organic compound that features a furan ring, a thiazole ring, and a benzene ring with hydroxyl groups

Properties

IUPAC Name

4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-9-3-4-11(13(18)6-9)12-8-20-14(16-12)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZRHXMBKQFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of furan-2-ylmethylamine with 1,3-thiazole-4-carboxylic acid under specific conditions to form the thiazole-furan intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde to yield the final product. The reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazole rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Furan-2-ylmethyl)amino]-phenol
  • **2,4-Bis[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid
  • **4-[(Furan-2-ylmethyl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol stands out due to the presence of both furan and thiazole rings, which provide unique chemical and biological properties. The combination of these rings with the hydroxylated benzene ring enhances its potential for diverse applications in various fields .

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